2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a combination of imidazolidinone and benzothiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone and benzothiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Biology: It is used in biological assays to study its effects on various cellular processes and pathways.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
Uniqueness
2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is unique due to its specific combination of imidazolidinone and benzothiazole moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-4-3-5-16-18(13)22-19(28-16)21-17(25)12-23-10-11-24(20(23)26)14-6-8-15(27-2)9-7-14/h3-9H,10-12H2,1-2H3,(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUZIJLFSKFKRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CN3CCN(C3=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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